A Comprehensive Technical Guide to Lariciresinol-4,4'-dimethyl ether-9-acetate
A Comprehensive Technical Guide to Lariciresinol-4,4'-dimethyl ether-9-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Lariciresinol-4,4'-dimethyl ether-9-acetate is a naturally occurring lignan, a class of polyphenols found in various plants. Lignans are of significant interest in the scientific community due to their diverse and potent biological activities. This guide provides a detailed overview of Lariciresinol-4,4'-dimethyl ether-9-acetate and its parent compound, lariciresinol, focusing on their chemical properties, biological functions, and mechanisms of action, particularly their anti-inflammatory and antiviral effects. It also outlines established laboratory protocols for the extraction and analysis of related lignans, offering a foundational framework for future research and development.
Introduction and Natural Occurrence
Lariciresinol-4,4'-dimethyl ether-9-acetate is a derivative of lariciresinol, a furofuran lignan.[1][2] Lignans are widely distributed in the plant kingdom and are precursors to mammalian enterolignans, which are believed to confer numerous health benefits.[3] The core lariciresinol structure has been isolated from a variety of plant species, including Rostellularia procumbens, Sambucus williamsii, and the roots of Isatis indigotica (Woad).[4][5][6] The specific derivative, Lariciresinol-4,4'-dimethyl ether-9-acetate, is noted as a derivative of larch resin alcohol.[1][2] These compounds are often found in plants as glycosides, linked to sugar molecules.[7]
Physicochemical Properties
Understanding the chemical and physical characteristics of a compound is fundamental for its application in research and drug development. Lariciresinol and its derivatives are characterized by a tetrahydrofuran ring structure.
| Property | Data | Source |
| Compound Name | Lariciresinol-4,4'-dimethyl ether | |
| Molecular Formula | C22H28O6 | [4] |
| Molecular Weight | 388.45 g/mol | [4] |
| CAS Number | 67560-68-3 | [4] |
| Appearance | Powder | [8] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [8] |
| Storage | Store desiccated at -20°C | [8] |
Note: Data presented is for the closely related Lariciresinol dimethyl ether, which serves as a proxy for the acetylated topic compound.
Biological Activities and Mechanisms of Action
Research has primarily focused on the parent compound, lariciresinol, and its glycosides, which have demonstrated a range of promising biological activities, including anti-inflammatory, antiviral, and anticancer effects.[6][9][10]
Anti-Inflammatory Effects via NF-κB Pathway Modulation
A key mechanism underlying the therapeutic potential of many natural products is the modulation of inflammatory pathways. Lariciresinol and its related structures have been shown to regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][9]
The NF-κB pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate IκB kinase (IKK), which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.[11][12]
Studies on lariciresinol-4-O-β-D-glucopyranoside, isolated from Isatis indigotica, have shown that it can attenuate virus-induced NF-κB activation.[10] This action suppresses the expression of downstream pro-inflammatory molecules, suggesting a mechanism for its observed anti-inflammatory effects.[10][13] This inhibitory action on a central inflammatory pathway highlights the compound's potential for treating a variety of inflammation-related diseases.[13]
Caption: Lariciresinol's anti-inflammatory mechanism via NF-κB pathway inhibition.
Antiviral Activity
In addition to anti-inflammatory properties, lignans from Isatis indigotica have a long history of use in traditional medicine for treating viral infections.[10] Modern research has begun to validate these uses. For instance, (-)-lariciresinol has been shown to inhibit Hepatitis B Virus (HBV) replication in vitro. The mechanism appears to involve the inhibition of viral transcription, a critical step in the viral life cycle.[6] This antiviral activity was observed against both wild-type and drug-resistant HBV strains, highlighting its potential as a novel therapeutic agent.[6] The effective concentration (EC50) for this anti-HBV activity was reported as 42.62 μM.[6]
Experimental Protocols: Lignan Extraction and Analysis
The following protocol is a generalized, self-validating methodology for the extraction and characterization of lignans like lariciresinol from plant material, based on established procedures.[7] The rationale behind each step is provided to ensure technical accuracy and reproducibility.
Workflow for Lignan Isolation and Characterization
Caption: General workflow for the extraction and analysis of plant lignans.
Step-by-Step Methodology
Objective: To extract, isolate, and identify lignans from a plant matrix.
Materials:
-
Dried, ground plant material (e.g., roots of Isatis indigotica, flaxseed meal)
-
Methanol or Ethanol (ACS grade)
-
Hydrochloric Acid (HCl)
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system with Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
Gas Chromatography/Mass Spectrometry (GC/MS) system
-
Trimethylsilyl (TMS) derivatizing agent (e.g., BSTFA)
-
Reference standards for target lignans (for validation)
Procedure:
-
Extraction of Lignan Glycosides:
-
Step: Macerate 10g of dried plant powder in 100 mL of 80% methanol. Agitate for 24 hours at room temperature.
-
Causality: An alcoholic solvent system is effective for extracting polar glycosylated lignans from the plant matrix while leaving behind highly nonpolar lipids.[7]
-
Control: A blank extraction (solvent only) should be run in parallel to identify potential contaminants from the solvent or apparatus.
-
-
Acid Hydrolysis to Release Aglycons:
-
Step: Filter the methanolic extract and concentrate it under reduced pressure. Resuspend the concentrate in 50 mL of 1M HCl and heat at 90°C for 2 hours.
-
Causality: Acid hydrolysis cleaves the glycosidic bonds, releasing the non-sugar part of the molecule (the aglycon), such as lariciresinol, which is more amenable to chromatographic analysis.[7]
-
Control: A known lignan glycoside standard should be subjected to the same hydrolysis to confirm the efficiency of the cleavage reaction.
-
-
Purification and Separation by HPLC:
-
Step: Neutralize the hydrolyzed extract and pass it through a solid-phase extraction (SPE) cartridge to remove salts and highly polar impurities. Elute the lignans with methanol. Inject the purified sample into the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: Monitor the eluent at 280 nm, the characteristic absorbance wavelength for many lignans.[7]
-
Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. The gradient elution allows for the separation of multiple lignans with different polarities within a single run.
-
Validation: Spike a sample with a known concentration of a lariciresinol standard to confirm retention time and recovery rate. Peak purity should be assessed using the DAD spectrum.
-
-
Structural Characterization by GC/MS:
-
Step: Collect the fractions from HPLC corresponding to the peaks of interest. Evaporate the solvent. Derivatize the dried residue with a TMS agent.
-
Causality: Derivatization with a TMS agent increases the volatility of the lignans, making them suitable for GC analysis. The hydroxyl groups are converted to trimethylsilyl ethers.[7]
-
Step: Analyze the derivatized sample by GC/MS.
-
Causality: The mass spectrometer will fragment the molecule in a predictable pattern. This fragmentation pattern, along with the retention time, serves as a "fingerprint" for identifying the compound by comparing it to spectral libraries and standards.
-
Validation: The mass spectrum of the unknown compound must match the spectrum of an authentic reference standard or a validated entry in a spectral database (e.g., NIST).
-
Therapeutic Potential and Future Directions
The demonstrated ability of lariciresinol and its derivatives to modulate key signaling pathways like NF-κB, coupled with their antiviral properties, makes them attractive candidates for further drug development.[6][9] Their activity against drug-resistant HBV strains is particularly noteworthy.[6]
Future research should focus on:
-
Comprehensive Toxicological Studies: Formal safety and toxicity profiles, including LD50, are needed to advance these compounds toward clinical consideration.[3]
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Lariciresinol-4,4'-dimethyl ether-9-acetate is crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing various derivatives can help optimize potency and selectivity, potentially leading to the development of novel anti-inflammatory and antiviral therapies.[14]
Conclusion
Lariciresinol-4,4'-dimethyl ether-9-acetate belongs to a promising class of natural lignans with significant, therapeutically relevant biological activities. Its potential is rooted in its ability to modulate fundamental cellular processes such as inflammation and viral replication through pathways like NF-κB. While the parent compounds have been more extensively studied, the available data provides a strong rationale for in-depth investigation of this specific derivative. The protocols and mechanisms detailed in this guide offer a robust framework for researchers to build upon, paving the way for the potential translation of this natural product into a clinical asset.
References
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Yang, Z. et al. (2015). Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response. Journal of Ethnopharmacology, 174, 379-86. [Online] Available at: [Link]
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Ali, M. et al. (2020). Lirioresinol B Dimethyl Ether Inhibits NF-κB and COX-2 and Activates IκBα Expression in CCl4-induced Hepatic Fibrosis. BMC Complementary Medicine and Therapies, 20(1), 49. [Online] Available at: [Link]
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Yang, L. et al. (2022). (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription. Molecules, 27(10), 3223. [Online] Available at: [Link]
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Meagher, L. P. et al. (1999). Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal. Journal of Agricultural and Food Chemistry, 47(8), 3173-80. [Online] Available at: [Link]
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Chattopadhyay, S. K. et al. (2000). Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea. Journal of Asian Natural Products Research, 2(2), 153-6. [Online] Available at: [Link]
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Jo, H. et al. (2023). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. Molecules and Cells, 46(11), 786-797. [Online] Available at: [Link]
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Kim, J. Y. et al. (2009). The anti-inflammatory effects of a methanolic extract from Radix Isatidis in murine macrophages and mice. Inflammation Research, 59(1), 45-53. [Online] Available at: [Link]
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